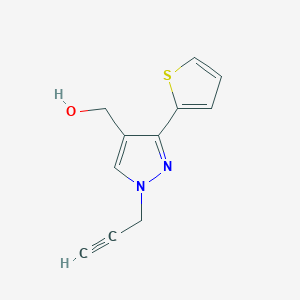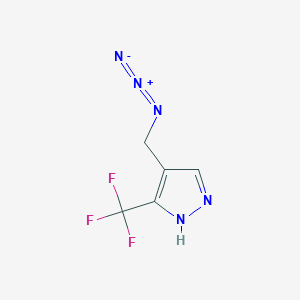
4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
4-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole, or 4-AMTF-1H-pyrazole, is a chemical compound with a wide range of applications in research and industry. It is a pyrazole derivative that contains an azide group and a trifluoromethyl group. The compound has been used in a variety of ways, such as in the synthesis of other compounds, in the study of the mechanism of action of enzymes and proteins, and in the development of drugs.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
4-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole serves as a precursor in the synthesis of various novel compounds. It has been explored for the creation of pyrazole carboxamide derivatives, showcasing weak fungicidal but significant nematocidal activity against nematodes like M. incognita (Wen Zhao et al., 2017). Furthermore, this compound is utilized in copper-mediated synthesis processes to produce 4-(trifluoromethyl)pyrazoles, highlighting a convenient method for generating pyrazole cores with good functional group compatibility (Quan-Fu Wang et al., 2017).
Catalytic Systems and Ligand Synthesis
It also plays a role in developing new catalytic systems and ligands for chemical reactions. New rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands, synthesized using this compound, have been studied for their potential as catalysts in hydroamination reactions (C. Hua et al., 2012).
Antimicrobial Activity
Additionally, this compound derivatives have been investigated for their antimicrobial properties. For instance, the synthesis of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via the Vilsmeier–Haack reaction approach indicates broad-spectrum antimicrobial activities and moderate to good antioxidant activities, supporting the exploration of these compounds in pharmaceutical applications (Manjunatha Bhat et al., 2016).
Agrochemical and Medicinal Chemistry Applications
The compound's utility extends into agrochemical and medicinal chemistry, where pyrazoles, including those derived from this compound, are recognized for their potential as pesticides, anti-inflammatory medications, and antitumor drugs. An example is the synthesis and characterization of fluorinated fused-ring pyrazoles, which might possess medicinally useful properties (L. Lam et al., 2022).
Propriétés
IUPAC Name |
4-(azidomethyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N5/c6-5(7,8)4-3(1-10-12-4)2-11-13-9/h1H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATQWYQPUQDSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




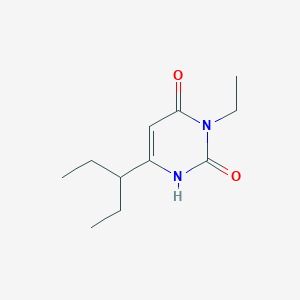
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)

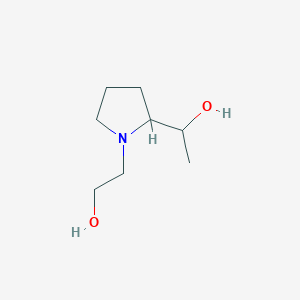

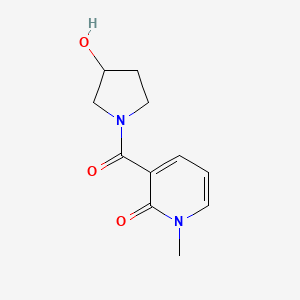
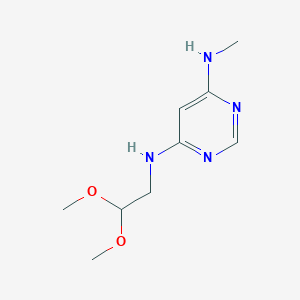
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)


